

Application Notes and Protocols: Radiolabeling of AZD1283 with Carbon-11

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Compound of Interest

Compound Name: AZD1283

Cat. No.: B1665933

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These application notes provide a detailed protocol for the radiolabeling of **AZD1283** with Carbon-11 ($[^{11}\text{C}]\text{AZD1283}$), a potent P2Y₁₂ receptor antagonist, for use as a Positron Emission Tomography (PET) radiotracer.^{[1][2][3]} **AZD1283** is under investigation for its potential in imaging neuroinflammation and thromboembolic disorders.^{[1][3]} The P2Y₁₂ receptor is a key player in platelet activation and is also expressed on microglia in the central nervous system, making it a valuable target for molecular imaging.^{[1][2][4]}

Quantitative Data Summary

The following table summarizes the key quantitative data from the radiosynthesis of $[^{11}\text{C}]\text{AZD1283}$.

Parameter	Value	Reference
Activity	12.69 ± 10.64 mCi	[1][2]
Chemical Purity	>99%	[1]
Radiochemical Purity	>99%	[1][2]
Molar Activity	1142.84 ± 504.73 mCi/μmol	[1][2]
In Vitro Stability (in formulation)	>99% intact after 90 min	[1][2]
In Vitro Stability (in human serum)	>99% intact after 60 min	[1][2]

Experimental Protocols

Production of [¹¹C]CO₂

[¹¹C]CO₂ is produced via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron.[1]

Synthesis of [¹¹C]HCN

The synthesized [¹¹C]CO₂ is converted to [¹¹C]HCN, a common precursor for Carbon-11 radiolabeling.[1]

Radiosynthesis of [¹¹C]AZD1283

[¹¹C]AZD1283 is synthesized via a palladium-catalyzed cross-coupling reaction.[1] The key steps are as follows:

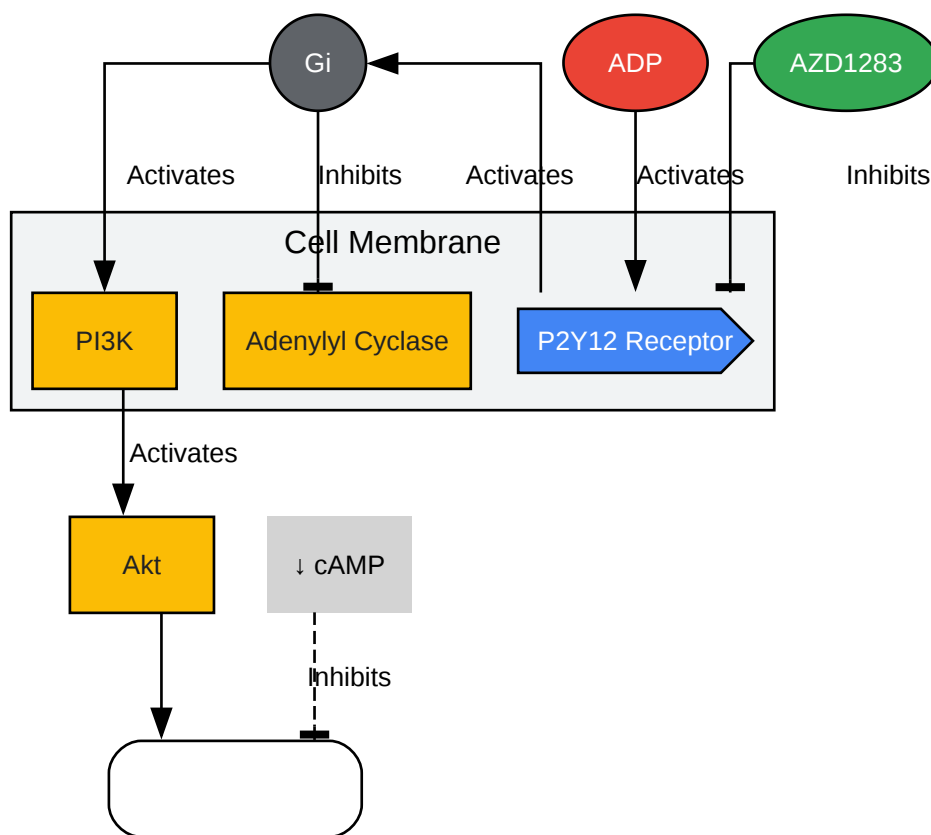
- **Precursor Preparation:** A brominated precursor of **AZD1283** is required for the cyanation reaction.[1]
- **Cyanation Reaction:** The brominated precursor is reacted with [¹¹C]HCN in the presence of a palladium catalyst.[1]
- **Purification:** The crude product is purified using analytical High-Performance Liquid Chromatography (HPLC).[1][2]

- Formulation: The purified [^{11}C]AZD1283 is trapped on a C18 plus light sep-pak and reformulated in a solution of saline and ethanol, making it suitable for in vivo administration.
[1]

Visualizations

P2Y12 Receptor Signaling Pathway

AZD1283 is an antagonist of the P2Y12 receptor (P2Y12R).[3][5] The binding of its natural ligand, adenosine diphosphate (ADP), to the P2Y12R, a G-protein coupled receptor (GPCR), initiates a signaling cascade that plays a central role in platelet activation and aggregation.[4][6][7] This pathway involves the inhibition of adenylyl cyclase, leading to decreased intracellular cAMP levels, and the activation of phosphoinositide 3-kinase (PI3K).[4][6][7]

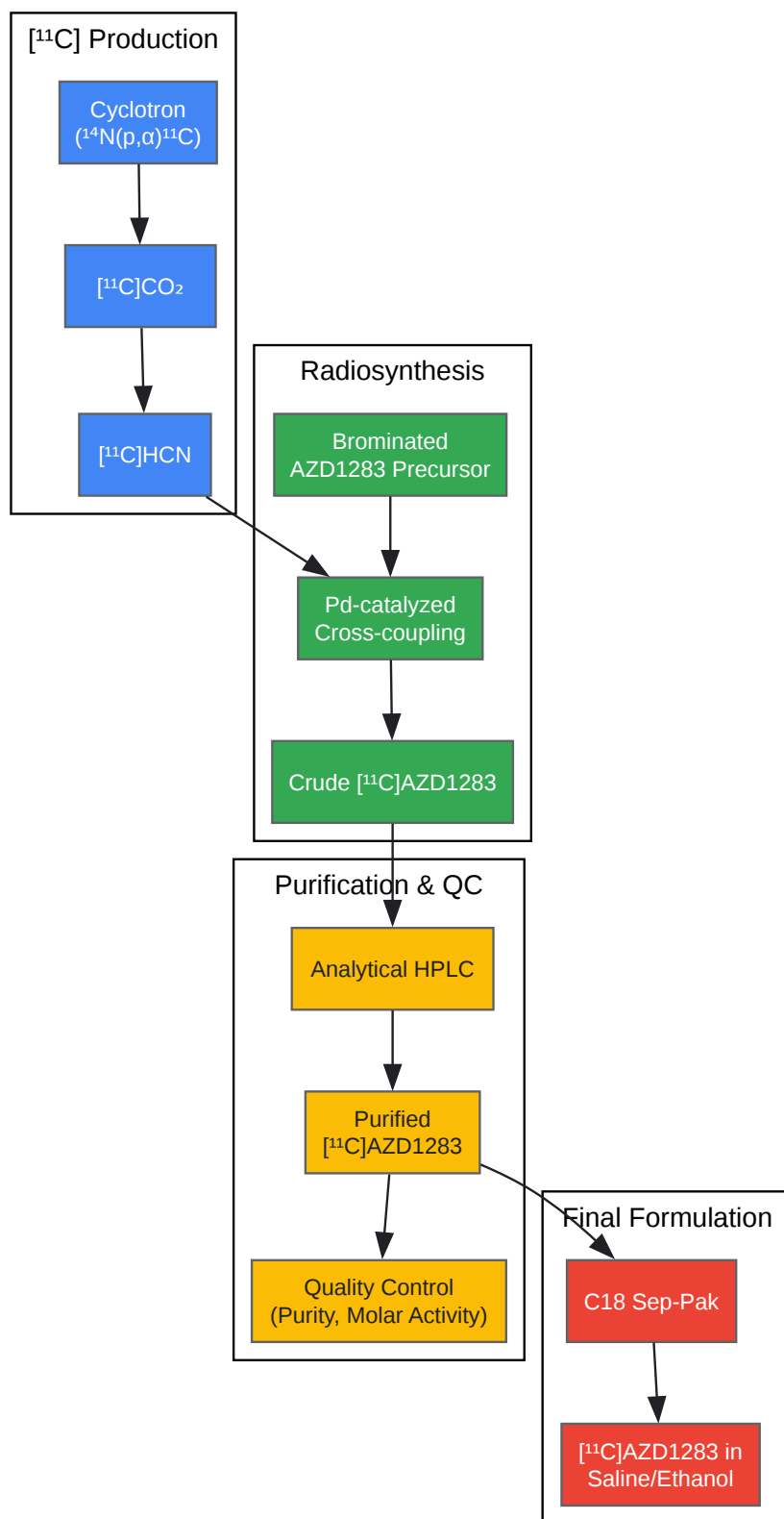


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Caption: P2Y12 receptor signaling pathway and the inhibitory action of **AZD1283**.

Experimental Workflow for [^{11}C]AZD1283 Radiosynthesis

The following diagram illustrates the key steps in the production and quality control of $[^{11}\text{C}]\text{AZD1283}$.



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Caption: Workflow for the radiosynthesis and formulation of [^{11}C]AZD1283.

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